RdxA is primarily found in Helicobacter pylori, a gram-negative bacterium that colonizes the human stomach and is associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The classification of RdxA falls under the category of reductases, specifically nitroreductases, which are enzymes that catalyze the reduction of nitro compounds .
The synthesis of RdxA involves two main processes: transcription and translation.
The RdxA protein has a molecular weight of approximately 24 kDa and exhibits a characteristic structure typical of NADPH-dependent enzymes. Structural studies have revealed that RdxA contains several key motifs that are essential for its catalytic activity, including binding sites for NADPH and nitro substrates . Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation.
RdxA catalyzes the reduction of nitro groups in nitroimidazole compounds to their corresponding amines. This reaction is crucial for converting metronidazole into its active form, which exerts antibacterial effects. The general reaction can be summarized as follows:
This reaction highlights the role of NADPH as a reducing agent in the enzymatic process . Mutations in the rdxA gene can lead to alterations in enzyme activity, impacting the effectiveness of metronidazole treatment.
The mechanism by which RdxA functions involves several steps:
This mechanism underscores the importance of RdxA in mediating resistance against metronidazole; when mutations disrupt its function, H. pylori becomes resistant to this antibiotic .
RdxA exhibits several notable physical and chemical properties:
These properties are critical for understanding how RdxA interacts with substrates and inhibitors, influencing its role in antibiotic resistance .
RdxA has significant implications in microbiology and pharmacology:
RdxA belongs to the oxygen-insensitive nitroreductase (NTR) family, characterized by conserved structural motifs essential for catalytic function. Comparative analyses reveal that RdxA shares a core flavin mononucleotide (FMN)-binding domain with other bacterial NTRs, such as Escherichia coli NfsB and Streptococcus mutans NTR. This domain contains a highly conserved GXGXXG NAD(P)H-binding motif (residues 10–15 in H. pylori RdxA) and a catalytic tyrosine residue (Tyr47) critical for substrate reduction [1]. Despite low sequence identity (<29%), RdxA exhibits evolutionary conservation in residues coordinating FMN, including Lys20 (hydrogen-bonding to FMN-O2) and Asn73 (stabilizing the isoalloxazine ring) [1] [6]. The Conserved Domains Database (CDD) identifies RdxA as a member of the NADH-dependent flavin oxidoreductase superfamily (cl21453), with characteristic Rossmann-fold topology for flavin binding [3] [6].
Table 1: Conserved Functional Domains in RdxA
Domain | Residues | Function | Conservation |
---|---|---|---|
NAD(P)H-binding | 10–15 | GXGXXG motif for cofactor binding | Universal in bacterial NTRs |
FMN-binding pocket | 18–73 | Ser18, Lys20, Asn73 for FMN stability | >90% in Helicobacter, Streptococcus |
Catalytic site | Tyr47 | Substrate intercalation | Variable; absent in enteric NTRs |
RdxA lacks transmembrane helices (TMHs), as confirmed by TMHMM-2.0 and DeepTMHMM predictors. Key metrics include:
RdxA functions as a homodimer (52 kDa) with two FMN molecules bound at the dimer interface. Crystallographic studies (PDB: 3GAG-like) resolved the structure at 2.1 Å, revealing an α+β fold with eight α-helices and five β-strands per monomer. The dimer exhibits domain swapping: Strand β5 from one monomer integrates into the central β-sheet (β5β1β2β4β3) of the partner monomer, creating a intertwined interface that stabilizes FMN binding [1]. Each monomer contributes residues to the FMN pocket of its counterpart, enabling cooperative catalysis. The absence of electron density for residues 97–128 (chain A) and 90–133 (chain B) indicates conformational flexibility potentially involved in cofactor dynamics [1] [3].
The FMN-binding site resides at the dimer interface, with interactions from both monomers:
Table 2: Key Residues in FMN Binding
Residue | Monomer | Interaction with FMN | Functional Implication |
---|---|---|---|
Tyr47 | B | Parallel stacking (6.0 Å) | Substrate access channel |
Lys20 | A | H-bond to O2 | Stabilizes O2/N3/O4 edge |
Asn73 | A | H-bond to N3/O4 | FMN redox potential modulation |
Ile160 | A | Van der Waals at si face (3.2 Å from N5) | Shields flavin from solvent |
This architecture enables efficient electron transfer. The FMN ribityl moiety forms hydrogen bonds with Ser18, while the isoalloxazine ring is sandwiched between Tyr47 (Monomer B) and Ile160 (Monomer A) [1] [8].
RdxA contains six cysteine residues, contrasting with only 1–2 in enteric NTRs. Cys159 is critically positioned near the FMN cofactor, with its sulfur atom 3.6–5.2 Å from N1 of the isoalloxazine ring. Site-directed mutagenesis (C159A/S) abolishes metronidazole reductase activity but preserves NADPH oxidase function, indicating its specific role in nitroimidazole reduction [1] [9]. Hydrophobic residues (e.g., Ile160) and Cys159 may collectively lower the FMN midpoint potential (Em) to enable reduction of low-redox compounds like metronidazole (Em = −486 mV). This contrasts with E. coli NfsB, where proline at the equivalent position elevates Em and restricts metronidazole reduction [1] [8].
Table 3: Impact of Cys159 Mutations on RdxA Activity
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: